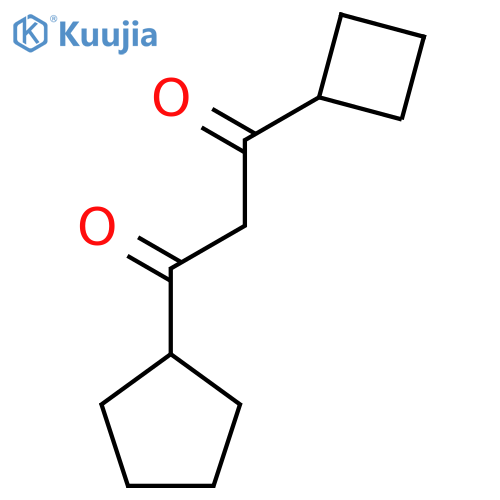Cas no 2138026-35-2 (1-cyclobutyl-3-cyclopentylpropane-1,3-dione)

2138026-35-2 structure
商品名:1-cyclobutyl-3-cyclopentylpropane-1,3-dione
1-cyclobutyl-3-cyclopentylpropane-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 1-cyclobutyl-3-cyclopentylpropane-1,3-dione
- EN300-1127624
- 2138026-35-2
-
- インチ: 1S/C12H18O2/c13-11(9-4-1-2-5-9)8-12(14)10-6-3-7-10/h9-10H,1-8H2
- InChIKey: HEJZULVMVQQWER-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(C1CCCC1)=O)C1CCC1
計算された属性
- せいみつぶんしりょう: 194.130679813g/mol
- どういたいしつりょう: 194.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
1-cyclobutyl-3-cyclopentylpropane-1,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1127624-10.0g |
1-cyclobutyl-3-cyclopentylpropane-1,3-dione |
2138026-35-2 | 10g |
$4545.0 | 2023-05-24 | ||
| Enamine | EN300-1127624-0.5g |
1-cyclobutyl-3-cyclopentylpropane-1,3-dione |
2138026-35-2 | 95% | 0.5g |
$671.0 | 2023-10-26 | |
| Enamine | EN300-1127624-0.05g |
1-cyclobutyl-3-cyclopentylpropane-1,3-dione |
2138026-35-2 | 95% | 0.05g |
$587.0 | 2023-10-26 | |
| Enamine | EN300-1127624-1g |
1-cyclobutyl-3-cyclopentylpropane-1,3-dione |
2138026-35-2 | 95% | 1g |
$699.0 | 2023-10-26 | |
| Enamine | EN300-1127624-5g |
1-cyclobutyl-3-cyclopentylpropane-1,3-dione |
2138026-35-2 | 95% | 5g |
$2028.0 | 2023-10-26 | |
| Enamine | EN300-1127624-0.25g |
1-cyclobutyl-3-cyclopentylpropane-1,3-dione |
2138026-35-2 | 95% | 0.25g |
$642.0 | 2023-10-26 | |
| Enamine | EN300-1127624-2.5g |
1-cyclobutyl-3-cyclopentylpropane-1,3-dione |
2138026-35-2 | 95% | 2.5g |
$1370.0 | 2023-10-26 | |
| Enamine | EN300-1127624-0.1g |
1-cyclobutyl-3-cyclopentylpropane-1,3-dione |
2138026-35-2 | 95% | 0.1g |
$615.0 | 2023-10-26 | |
| Enamine | EN300-1127624-5.0g |
1-cyclobutyl-3-cyclopentylpropane-1,3-dione |
2138026-35-2 | 5g |
$3065.0 | 2023-05-24 | ||
| Enamine | EN300-1127624-1.0g |
1-cyclobutyl-3-cyclopentylpropane-1,3-dione |
2138026-35-2 | 1g |
$1057.0 | 2023-05-24 |
1-cyclobutyl-3-cyclopentylpropane-1,3-dione 関連文献
-
Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
2138026-35-2 (1-cyclobutyl-3-cyclopentylpropane-1,3-dione) 関連製品
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
